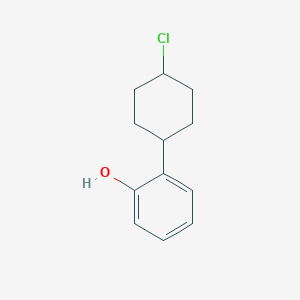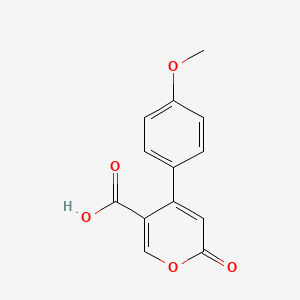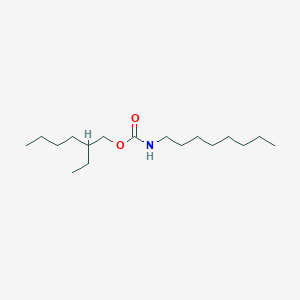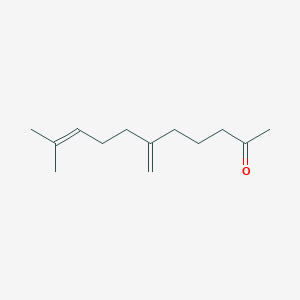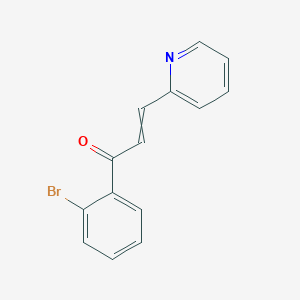![molecular formula C15H23NSi B14337811 1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole CAS No. 108939-96-4](/img/structure/B14337811.png)
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole is a compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to an indole core. The indole structure is a common motif in organic chemistry, known for its presence in many natural products and pharmaceuticals. The TBS group is often used to protect hydroxyl groups during chemical synthesis due to its stability under various reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole typically involves the protection of the hydroxyl group of an indole derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile . The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which then reacts with the hydroxyl group to form the TBS-protected indole .
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: LiAlH4, NaBH4
Substitution: TBAF in tetrahydrofuran (THF) at room temperature
Major Products Formed
Oxidation: Oxidized indole derivatives
Reduction: Reduced indole derivatives
Substitution: Free hydroxyl indole
Wissenschaftliche Forschungsanwendungen
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole primarily involves its role as a protecting group. The TBS group stabilizes the hydroxyl group by forming a strong Si-O bond, which is resistant to many reaction conditions. This protection allows for selective reactions to occur at other functional groups in the molecule. The TBS group can be removed by nucleophilic attack of fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl (TMS) ethers: Less bulky and less stable compared to TBS ethers.
Tert-butyldiphenylsilyl (TBDPS) ethers: More stable under acidic conditions but bulkier than TBS ethers.
Triisopropylsilyl (TIPS) ethers: Bulkier and more stable than TBS ethers.
Uniqueness
1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole is unique due to the balance it offers between stability and ease of removal. The TBS group provides sufficient steric hindrance to protect the hydroxyl group while being easily removable under mild conditions using fluoride ions .
Eigenschaften
CAS-Nummer |
108939-96-4 |
|---|---|
Molekularformel |
C15H23NSi |
Molekulargewicht |
245.43 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-methylindol-1-yl)silane |
InChI |
InChI=1S/C15H23NSi/c1-12-11-13-9-7-8-10-14(13)16(12)17(5,6)15(2,3)4/h7-11H,1-6H3 |
InChI-Schlüssel |
IYTLDAJGXIUELK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2N1[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


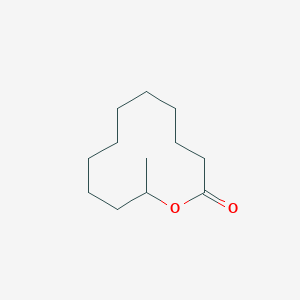

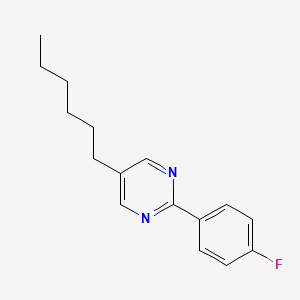
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
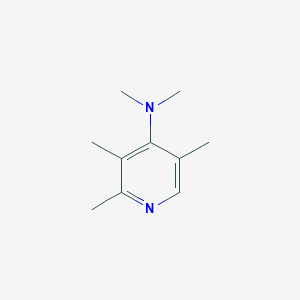

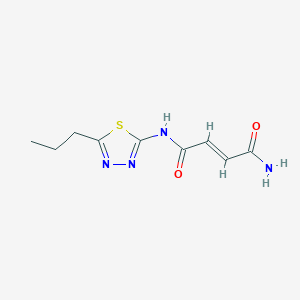

![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
